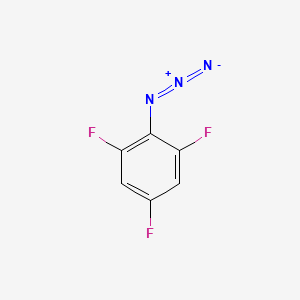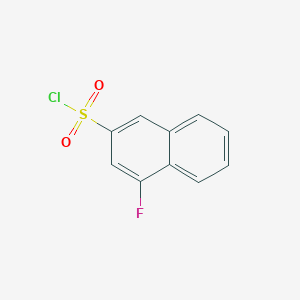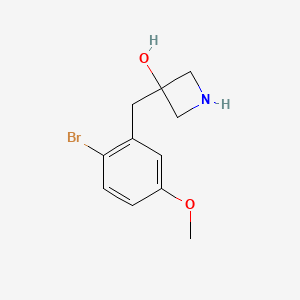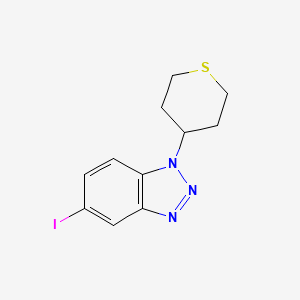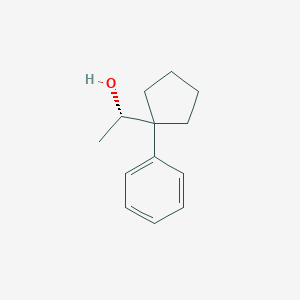
(S)-1-(1-Phenylcyclopentyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-Phenylcyclopentyl)ethan-1-ol is a chiral alcohol compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Phenylcyclopentyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone, 1-(1-Phenylcyclopentyl)ethanone. This reduction can be achieved using chiral catalysts or reagents to ensure the formation of the desired (S)-enantiomer. Common methods include:
Catalytic Hydrogenation: Using chiral catalysts such as Rhodium or Ruthenium complexes under hydrogen gas.
Asymmetric Reduction: Employing chiral reducing agents like borane derivatives or oxazaborolidine catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Phenylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like Lithium Aluminum Hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, Sodium Borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products Formed
Oxidation: 1-(1-Phenylcyclopentyl)ethanone.
Reduction: 1-(1-Phenylcyclopentyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(1-Phenylcyclopentyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism by which (S)-1-(1-Phenylcyclopentyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-(1-Phenylcyclopentyl)ethanone: The ketone precursor to (S)-1-(1-Phenylcyclopentyl)ethan-1-ol.
1-(1-Phenylcyclopentyl)ethane: The fully reduced form of the compound.
1-Phenylcyclopentanol: A related compound with a similar cyclopentyl structure but lacking the ethan-1-ol moiety.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a phenyl group and a cyclopentyl ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1S)-1-(1-phenylcyclopentyl)ethanol |
InChI |
InChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3/t11-/m0/s1 |
InChI Key |
OLDXGGGHOCSMIT-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1(CCCC1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)

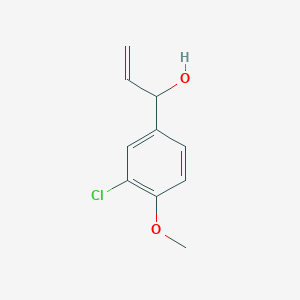
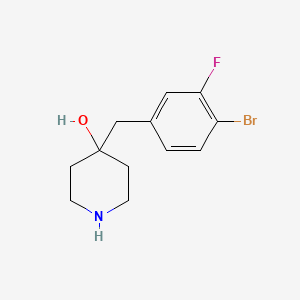
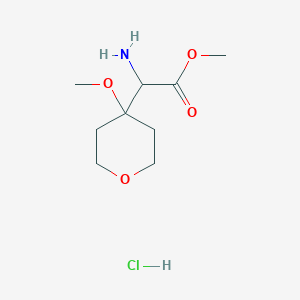
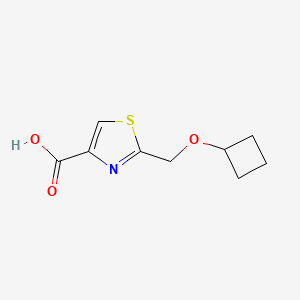
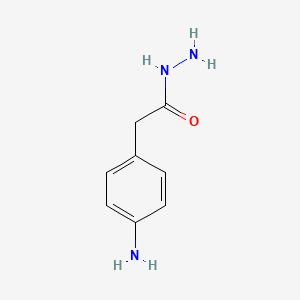
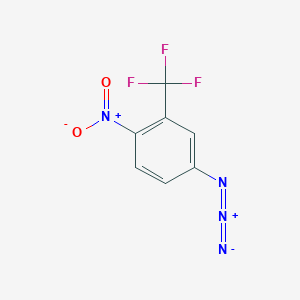
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
